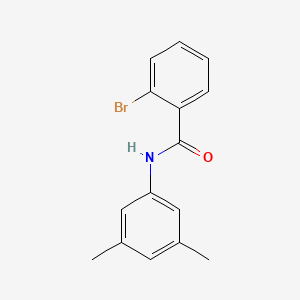

2-bromo-N-(3,5-dimethylphenyl)benzamide

Description

Context and Significance of Benzamide (B126) Derivatives in Chemical Science

Benzamide, a simple amide derivative of benzoic acid, serves as the foundational structure for a vast and diverse class of organic compounds. wikipedia.org These derivatives are characterized by a benzene (B151609) ring attached to an amide group and are of significant interest due to their wide-ranging pharmacological and biological activities. walshmedicalmedia.comwalshmedicalmedia.com In medicinal chemistry, the benzamide scaffold is a common pharmacophore found in numerous approved drugs. drugbank.com

The versatility of the benzamide structure allows for extensive modification, enabling the fine-tuning of its physicochemical and biological properties. mdpi.com Scientists have developed numerous synthetic protocols for creating libraries of substituted benzamides to explore their potential in various therapeutic areas. niscair.res.inresearchgate.netresearchgate.netrsc.org These derivatives have been investigated for their utility as antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular agents. walshmedicalmedia.comresearchgate.net Furthermore, substituted benzamides have shown promise as atypical antipsychotics for treating conditions like schizophrenia and dysthymia by modulating dopamine (B1211576) receptors. nih.govresearchgate.netnih.gov The development of benzamide derivatives also extends to their use as glucokinase activators for potential diabetes treatment and as β3 adrenergic receptor agonists. nih.govnih.gov

Specific Relevance of Halogenated and Substituted Benzamide Scaffolds

The introduction of halogen atoms and other substituents onto the benzamide scaffold plays a crucial role in modulating the molecule's properties. Halogenation, in particular, is a widely used strategy in drug discovery to enhance the therapeutic potential of lead compounds. nih.gov The presence of a halogen, such as bromine in the case of 2-bromo-N-(3,5-dimethylphenyl)benzamide, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

Academic Research Landscape and Objectives for the Chemical Compound

While extensive research exists for the broader class of benzamides, specific academic studies focusing solely on 2-bromo-N-(3,5-dimethylphenyl)benzamide (CAS Number: 303991-99-3) are not widely published. sigmaaldrich.com Much of the available information pertains to its sale as a research chemical, often without extensive analytical data provided. sigmaaldrich.com

The research objectives for a compound like 2-bromo-N-(3,5-dimethylphenyl)benzamide would likely be driven by the established importance of related structures. Key research directions would include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound in high purity. This would be followed by comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Physicochemical Profiling: Determining key properties such as solubility, melting point, and partition coefficient, which are crucial for understanding its behavior in biological systems.

Biological Screening: Evaluating the compound's activity across a range of biological assays to identify potential therapeutic applications. Based on the activities of similar benzamides, this could include screening for anticancer, antimicrobial, or neurological effects. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 2-bromo-N-(3,5-dimethylphenyl)benzamide to understand how modifications to its structure affect its biological activity. This could involve altering the position of the bromine atom or the methyl groups, or introducing different substituents.

Given the lack of specific data for 2-bromo-N-(3,5-dimethylphenyl)benzamide, the following table presents predicted or experimentally determined properties for structurally related compounds to provide a comparative context.

Table 1: Physicochemical Properties of Related Benzamide Derivatives

| Compound Name | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Water Solubility (mg/L) |

| 2-bromo-N-(3,4-dimethylphenyl)benzamide | C₁₅H₁₄BrNO | 341 at 760 mmHg | 1.401 | Not available |

| 2-bromo-N,N-dimethylbenzamide | C₉H₁₀BrNO | 277.76 - 303.03 | 1.33 | 786.7 - 1396.3 |

| 2-bromo-N-(2,5-dimethoxyphenyl)benzamide | C₁₅H₁₄BrNO₃ | 825.94 (Joback Calculated) | Not available | -4.85 (log10WS) |

Data for 2-bromo-N-(3,4-dimethylphenyl)benzamide from BOC Sciences. Data for 2-bromo-N,N-dimethylbenzamide from Chemchart. chemchart.com Data for 2-bromo-N-(2,5-dimethoxyphenyl)benzamide from Cheméo. chemeo.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(3,5-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-10-7-11(2)9-12(8-10)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZBLWBOJJELNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968245 | |

| Record name | 2-Bromo-N-(3,5-dimethylphenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-02-0 | |

| Record name | 2-Bromo-N-(3,5-dimethylphenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization

Retrosynthetic Strategies for 2-bromo-N-(3,5-dimethylphenyl)benzamide

Retrosynthetic analysis of 2-bromo-N-(3,5-dimethylphenyl)benzamide identifies two primary disconnection points, leading to plausible synthetic routes. The most common disconnection is at the amide bond (C-N), which separates the molecule into two key precursors: 2-bromobenzoic acid or its activated derivative, and 3,5-dimethylaniline (B87155). A second, less conventional disconnection can be considered at the C-Br bond, suggesting a late-stage bromination of a benzamide (B126) precursor.

The primary retrosynthetic pathway is outlined below:

Figure 1: Primary Retrosynthetic Disconnection of 2-bromo-N-(3,5-dimethylphenyl)benzamide

This approach is generally favored due to the commercial availability and stability of the starting materials.

Direct Synthesis Approaches

The direct synthesis of 2-bromo-N-(3,5-dimethylphenyl)benzamide can be achieved through several methods, primarily focusing on the formation of the amide bond or the regioselective introduction of the bromine atom.

Amide Bond Formation Strategies

The formation of the amide linkage between 2-bromobenzoic acid and 3,5-dimethylaniline is a cornerstone of the synthesis. This can be accomplished through various coupling reactions and acylation methods.

One common method involves the activation of the carboxylic acid group of 2-bromobenzoic acid. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-bromobenzoyl chloride is then reacted with 3,5-dimethylaniline, typically in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. nanobioletters.com

Alternatively, peptide coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid and the amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can promote the reaction under mild conditions.

A general procedure for the synthesis of N-benzamides involves dissolving the corresponding acid chloride in an anhydrous solvent like dichloromethane (B109758) (CH₂) at 0°C, followed by the dropwise addition of the amine. nanobioletters.com The reaction mixture is typically stirred at room temperature for several hours. nanobioletters.com

Regioselective Bromination Techniques

An alternative synthetic route involves the regioselective bromination of the parent compound, N-(3,5-dimethylphenyl)benzamide. The directing effects of the amide group are crucial in this approach. The amide group is an ortho-, para-director; however, the steric hindrance from the N-aryl group can influence the regioselectivity.

Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. mdpi.com Reagents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent or catalyst can be used. mdpi.com The reaction conditions can be tuned to favor the desired 2-bromo isomer. For instance, the use of N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) has been reported for the mild and regioselective bromination of aromatic compounds. organic-chemistry.org

A study on the regioselective bromination of fused heterocyclic N-oxides employed tosic anhydride (B1165640) as an activator and tetra-n-butylammonium bromide as the bromide source, achieving good to excellent yields and regioselectivity. nih.gov While not directly on benzamides, this highlights the potential for developing highly selective bromination methods.

Transition Metal-Catalyzed Cross-Coupling Reactions in Benzamide Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis and derivatization of benzamides, including 2-bromo-N-(3,5-dimethylphenyl)benzamide.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds. nih.gov In the context of 2-bromo-N-(3,5-dimethylphenyl)benzamide, the bromine atom serves as a handle for further functionalization. This compound can be coupled with a wide range of boronic acids or boronic esters in the presence of a palladium catalyst and a base to introduce various substituents at the 2-position of the benzoyl ring. nih.govnih.gov

For example, coupling with arylboronic acids would yield biaryl-substituted benzamides, while coupling with alkylboronic esters would introduce alkyl groups. The development of efficient catalysts has expanded the scope of the Suzuki-Miyaura reaction to include substrates with unprotected amine functionalities, which can be relevant for related aniline (B41778) derivatives. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | N-(3,5-dimethylphenyl)-[1,1'-biphenyl]-2-carboxamide |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | N-(3,5-dimethylphenyl)-4'-methoxy-[1,1'-biphenyl]-2-carboxamide |

Ullmann-type Coupling and Related Reactions

The Ullmann condensation, a copper-catalyzed reaction, is traditionally used for the formation of diaryl ethers and has been extended to the synthesis of N-aryl and C-N bonds. organic-chemistry.org Ullmann-type couplings can be employed to derivatize 2-bromo-N-(3,5-dimethylphenyl)benzamide by reacting it with various nucleophiles such as amines, alcohols, or thiols in the presence of a copper catalyst.

For instance, an Ullmann-type reaction with an amine could lead to the formation of a diamine derivative. The classic Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol to form a diaryl ether. organic-chemistry.org Modern variations of this reaction often utilize ligands to improve efficiency and broaden the substrate scope.

Table 2: Representative Ullmann-type Coupling Reactions

| Entry | Nucleophile | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Phenol | CuI | K₂CO₃ | DMF | 2-phenoxy-N-(3,5-dimethylphenyl)benzamide |

| 2 | Aniline | CuI/L-proline | K₂CO₃ | DMSO | N-(3,5-dimethylphenyl)-2-(phenylamino)benzamide |

These transition metal-catalyzed reactions significantly enhance the synthetic utility of 2-bromo-N-(3,5-dimethylphenyl)benzamide, allowing for the creation of a diverse library of derivatives for further research and application.

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, enabling the direct formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govresearchgate.net In the context of 2-bromo-N-(3,5-dimethylphenyl)benzamide, this methodology is particularly relevant for intramolecular cyclization reactions to form complex heterocyclic systems.

A prominent example of such a transformation is the synthesis of phenanthridinone derivatives. nih.govnih.gov The reaction typically involves the intramolecular C-H arylation of an o-halobenzamide. For 2-bromo-N-(3,5-dimethylphenyl)benzamide, this would proceed via an intramolecular C-H activation/arylation, where the palladium catalyst facilitates the coupling between the brominated benzoyl ring and a C-H bond on the N-(3,5-dimethylphenyl) moiety.

The general mechanism for this type of reaction, often referred to as annulation, begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst, forming an arylpalladium(II) intermediate. nih.gov This is followed by a C-H bond activation step, which can be the rate-determining step, leading to the formation of a palladacycle. rsc.org Subsequent reductive elimination from this intermediate furnishes the final phenanthridinone product and regenerates the Pd(0) catalyst, thus completing the catalytic cycle. nih.gov The choice of ligands, bases, and solvents is crucial for the efficiency and selectivity of the reaction. For instance, bulky phosphine (B1218219) ligands like t-Bu3P have been shown to be effective in promoting the cyclization of o-chlorobenzamides. nih.gov

The synthesis of N-H phenanthridinones can be achieved from N-Boc protected o-halobenzamides, which undergo cyclization and decarboxylation in a one-pot process. nih.gov This strategy allows for the synthesis of a broad range of phenanthridinone derivatives with good to excellent yields. nih.gov The reaction conditions are generally tolerant of various functional groups on both aromatic rings. nih.govnih.gov

| Reactant | Catalyst System | Product | Yield | Reference |

| 2-bromo-N-arylbenzamide | Pd(t-Bu3P)2/KOAc | N-H phenanthridinone | Up to 95% | nih.gov |

| 2-bromobenzamide (B1207801) and 2-bromobenzoic acid | Pd(OAc)2/ligand | Phenanthridin-6(5H)-one | 59-88% | nih.gov |

Alternative Halogenation Methods and Reagents (e.g., N-bromosuccinimide)

While the target molecule itself is a bromo-substituted compound, further halogenation can be a route to novel derivatives. N-Bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic aromatic bromination, particularly for activated aromatic rings. wikipedia.org The N-(3,5-dimethylphenyl) moiety of the title compound is an activated system due to the presence of two methyl groups, which are ortho, para-directing.

The use of NBS for bromination offers advantages over using molecular bromine (Br₂), as it is a solid that is easier to handle and provides a low, constant concentration of bromine during the reaction, which can enhance selectivity. wikipedia.org The reaction typically proceeds via an electrophilic aromatic substitution mechanism. In the presence of an acid catalyst or in a polar solvent like dimethylformamide (DMF), NBS can effectively brominate electron-rich aromatic compounds with high para-selectivity. wikipedia.org

For 2-bromo-N-(3,5-dimethylphenyl)benzamide, treatment with NBS would be expected to introduce a bromine atom onto the N-(3,5-dimethylphenyl) ring. The most likely position for substitution would be ortho to one of the methyl groups and para to the other, due to steric hindrance at the position between the two methyl groups. The reaction conditions, such as the solvent and the presence of a catalyst, can be tuned to control the regioselectivity of the bromination. organic-chemistry.org For example, using DMF as a solvent is known to promote para-selectivity in NBS brominations. wikipedia.org

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of 2-bromo-N-(3,5-dimethylphenyl)benzamide and its derivatives, several green chemistry approaches can be considered.

Traditional amide synthesis often involves the use of stoichiometric coupling reagents, which generate significant amounts of waste. mdpi.com Greener alternatives focus on catalytic methods and the use of more environmentally benign solvents and reagents. rsc.org For instance, the direct amidation of carboxylic acids with amines is a highly atom-economical process. While this reaction is often challenging, catalytic methods using boronic acids or silica (B1680970) have been developed. mdpi.com

Another green approach is the use of water as a solvent. An iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water has been reported, offering a mild and selective method. rsc.orgresearchgate.net Additionally, solvent-free reaction conditions or the use of microwave irradiation can significantly reduce energy consumption and reaction times. chim.it The synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives has been achieved in high yields through a three-component reaction under green conditions. nih.gov

The application of these principles to the synthesis of 2-bromo-N-(3,5-dimethylphenyl)benzamide could involve:

Direct catalytic amidation of 2-bromobenzoic acid with 3,5-dimethylaniline.

The use of water as a solvent or solvent-free conditions.

Employing a recyclable catalyst to minimize waste.

Synthesis and Characterization of Novel Derivatives and Analogues

The structural framework of 2-bromo-N-(3,5-dimethylphenyl)benzamide offers multiple sites for modification, allowing for the synthesis of a diverse library of novel derivatives and analogues. These modifications can be systematically explored on the benzoyl moiety, the N-(3,5-dimethylphenyl) moiety, or through the incorporation of the entire scaffold into larger heterocyclic systems.

The benzoyl moiety of 2-bromo-N-(3,5-dimethylphenyl)benzamide can be modified in several ways. The bromine atom at the 2-position is a key functional handle for various cross-coupling reactions. For instance, Suzuki, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon bonds, leading to a wide range of biaryl, styrenyl, or alkynyl derivatives.

Furthermore, the aromatic ring of the benzoyl group can be subjected to further electrophilic substitution reactions. Depending on the reaction conditions, additional substituents such as nitro, acyl, or alkyl groups could be introduced, although the existing bromo-substituent will influence the regioselectivity of these reactions.

| Modification Type | Reagents and Conditions | Potential Product | Reference |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-aryl-N-(3,5-dimethylphenyl)benzamide | nih.gov |

| Heck Coupling | Alkene, Pd catalyst, base | 2-alkenyl-N-(3,5-dimethylphenyl)benzamide | nih.gov |

| Nitration | HNO₃, H₂SO₄ | 2-bromo-nitro-N-(3,5-dimethylphenyl)benzamide | General knowledge |

The N-(3,5-dimethylphenyl) moiety is also amenable to modification. As discussed in section 2.4, the electron-rich nature of this ring allows for electrophilic substitution reactions like halogenation. wikipedia.org Nitration or acylation could also be envisioned under appropriate conditions.

Another avenue for modification is at the methyl groups. Benzylic bromination using NBS under radical conditions (e.g., with AIBN as an initiator) could convert one or both methyl groups into bromomethyl groups. wikipedia.orgresearchgate.net These bromomethyl derivatives are versatile intermediates that can be further functionalized through nucleophilic substitution reactions to introduce a variety of functional groups, such as alcohols, ethers, amines, or nitriles.

| Modification Type | Reagents and Conditions | Potential Product | Reference |

| Electrophilic Bromination | NBS, DMF | 2-bromo-N-(bromo-3,5-dimethylphenyl)benzamide | wikipedia.org |

| Benzylic Bromination | NBS, AIBN, CCl₄ | 2-bromo-N-(3-bromomethyl-5-methylphenyl)benzamide | wikipedia.orgresearchgate.net |

The structure of 2-bromo-N-(3,5-dimethylphenyl)benzamide is a precursor for the synthesis of various fused heterocyclic compounds. As detailed in section 2.3.3, one of the most prominent examples is the palladium-catalyzed intramolecular C-H functionalization to yield phenanthridinones. nih.govnih.gov This transformation creates a tricyclic system by forming a new ring that incorporates the amide nitrogen and atoms from both aromatic rings.

Beyond phenanthridinones, other cyclization strategies can be envisioned. For example, if the N-(3,5-dimethylphenyl) group were modified to contain a suitable nucleophile, an intramolecular nucleophilic aromatic substitution of the 2-bromo substituent could lead to the formation of other heterocyclic systems. The synthesis of various heterocyclic compounds, such as imidazoles, triazines, and thiazolidines, often starts from precursors containing amine and halide functionalities. researchgate.netlongdom.orgresearchgate.net

Advanced Structural Characterization and Analysis

Detailed Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a powerful tool for deducing molecular structure. By examining the interaction of the compound with electromagnetic radiation, specific details about its bonding, conformation, and dynamic processes can be revealed.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for probing the local chemical environment of atomic nuclei, providing critical data for structural and conformational analysis. While specific high-resolution NMR data for 2-bromo-N-(3,5-dimethylphenyl)benzamide is not extensively published, general principles from related benzamide (B126) structures can be applied. nih.gov

The conformation of 2-bromo-N-(3,5-dimethylphenyl)benzamide is largely dictated by the rotational freedom around the amide C-N bond and the C-C bonds connecting the phenyl rings. High-resolution ¹H and ¹³C NMR spectroscopy can provide insights into the preferred spatial arrangement of the molecule. For instance, the chemical shifts of the protons and carbons in the phenyl rings are influenced by the orientation of the other ring and the amide group. journals.co.za In many N-aryl benzamides, the two aromatic rings are not coplanar due to steric hindrance, leading to distinct NMR signals for otherwise chemically equivalent protons or carbons. nih.govjournals.co.za The presence of the bulky bromine atom at the ortho position of the benzoyl group and the two methyl groups on the N-phenyl ring likely enforces a twisted conformation.

The amide bond in benzamides possesses a partial double bond character, which restricts rotation around the C-N bond. researchgate.netbeilstein-journals.org This restricted rotation can lead to the existence of different rotational conformers (rotamers) that can be observed and quantified using dynamic NMR (DNMR) spectroscopy. researchgate.netbeilstein-journals.org By monitoring the NMR spectra at variable temperatures, the coalescence of signals corresponding to the different rotamers can be observed. beilstein-journals.org From the coalescence temperature, the energy barrier to rotation (ΔG‡) can be calculated. researchgate.netnih.gov

| Parameter | Description | Typical Value Range for N-Aryl Benzamides |

| Coalescence Temperature (Tc) | The temperature at which two exchanging NMR signals merge into a single broad peak. | Varies depending on the specific compound and the magnetic field strength. |

| Free Energy of Activation (ΔG‡) | The energy barrier that must be overcome for rotation to occur around the amide bond. | 60-90 kJ/mol lookchem.com |

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid phase, where they are often in a more ordered state than in solution. ox.ac.uk For benzamides, ssNMR can reveal details about intermolecular interactions, such as hydrogen bonding, and the packing of molecules in the crystal lattice. acs.org It can also be used to study polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. acs.org While specific solid-state NMR data for 2-bromo-N-(3,5-dimethylphenyl)benzamide is not currently published, this technique holds the potential to elucidate its solid-state conformation and packing arrangement, complementing data from X-ray crystallography. ox.ac.uk

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. The resulting spectra provide a characteristic fingerprint of the compound and offer detailed information about its functional groups and bonding. chalcogen.roresearchgate.net

The vibrational spectrum of 2-bromo-N-(3,5-dimethylphenyl)benzamide can be interpreted by assigning the observed absorption bands (in IR) and scattered peaks (in Raman) to specific molecular vibrations. While an experimental spectrum for this exact compound is not widely available, theoretical calculations and data from similar molecules like 2-bromobenzamide (B1207801) can provide a reliable basis for these assignments. chalcogen.ronist.gov

Key vibrational modes for 2-bromo-N-(3,5-dimethylphenyl)benzamide would include:

N-H Stretching: The N-H stretching vibration of the amide group is typically observed in the region of 3200-3400 cm⁻¹. The exact position can indicate the extent of hydrogen bonding.

C=O Stretching (Amide I band): This is a very strong and characteristic absorption in the IR spectrum, usually found between 1630 and 1680 cm⁻¹. Its frequency is sensitive to the electronic and steric environment.

N-H Bending and C-N Stretching (Amide II band): This mode appears in the 1510-1570 cm⁻¹ region and is a coupled vibration.

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.

Aromatic C=C Stretching: These modes give rise to several bands in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected at lower frequencies, typically in the range of 500-650 cm⁻¹.

CH₃ Group Vibrations: The dimethylphenyl moiety will exhibit characteristic symmetric and asymmetric stretching and bending vibrations for the methyl groups.

Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate the theoretical vibrational frequencies and aid in the precise assignment of the experimental spectra. chalcogen.ro

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3200-3400 | Medium to Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850-3000 | Medium |

| C=O Stretch (Amide I) | 1630-1680 | Strong |

| N-H Bend / C-N Stretch (Amide II) | 1510-1570 | Medium to Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong (multiple bands) |

| C-Br Stretch | 500-650 | Medium to Strong |

Vibrational Spectroscopy (Infrared and Raman)

Influence of Substituents on Spectroscopic Signatures

The spectroscopic signatures of 2-bromo-N-(3,5-dimethylphenyl)benzamide in techniques like NMR and IR spectroscopy are significantly influenced by its substituents: the 2-bromo group on the benzoyl ring and the 3,5-dimethylphenyl group on the amide nitrogen.

In ¹H NMR spectroscopy , the aromatic protons of the two rings would exhibit distinct chemical shifts. The protons on the 2-bromobenzoyl ring are expected to be deshielded due to the electron-withdrawing effect of the bromine atom and the carbonyl group. Their signals would likely appear as complex multiplets in the downfield region of the spectrum. The protons on the 3,5-dimethylphenyl ring would also resonate in the aromatic region, with the two methyl groups appearing as a singlet in the upfield region, typically around 2.3 ppm. The amide proton (N-H) would present as a singlet, with its chemical shift being sensitive to solvent and concentration, but generally appearing in the downfield region.

In ¹³C NMR spectroscopy , the carbonyl carbon would be readily identifiable by its characteristic downfield chemical shift, typically in the range of 165-175 ppm. The carbon atom attached to the bromine (C2) would be influenced by the halogen's electronegativity and "heavy atom" effect. The carbons of the 3,5-dimethylphenyl ring would show signals corresponding to the two methyl groups and the aromatic carbons, with the substituted carbons appearing at different chemical shifts compared to the unsubstituted ones.

Infrared (IR) spectroscopy provides valuable information about the functional groups present. Key vibrational frequencies for 2-bromo-N-(3,5-dimethylphenyl)benzamide would include:

N-H stretching: A sharp absorption band is expected in the region of 3400-3200 cm⁻¹, characteristic of the amide N-H bond.

C=O stretching (Amide I band): A strong absorption band, typically between 1680 and 1630 cm⁻¹, corresponding to the carbonyl group. The position of this band can be influenced by hydrogen bonding.

N-H bending (Amide II band): This band, appearing around 1600-1500 cm⁻¹, is coupled with C-N stretching vibrations.

C-Br stretching: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹, indicates the presence of the bromo substituent.

Aromatic C-H and C=C stretching: These vibrations would give rise to multiple bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

The collective data from these spectroscopic techniques provide a detailed fingerprint of the molecule, confirming its identity and offering insights into the electronic effects of the substituents.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of a compound. For 2-bromo-N-(3,5-dimethylphenyl)benzamide, the molecular ion peak [M]⁺ would be observed, with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units.

The fragmentation of benzamides is often characterized by specific cleavage patterns. researchgate.net Key fragmentation pathways for 2-bromo-N-(3,5-dimethylphenyl)benzamide would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the 2-bromophenyl ring, leading to the formation of a 2-bromobenzoyl cation ([C₇H₄BrO]⁺) and a 3,5-dimethylaniline (B87155) radical. The 2-bromobenzoyl cation would show the characteristic bromine isotopic pattern.

Amide bond cleavage: Cleavage of the C-N bond can occur, generating a 2-bromophenyl radical and a [C₉H₁₀NO]⁺ fragment, or a 2-bromobenzoyl radical and a [C₈H₁₀N]⁺ fragment.

Loss of Bromine: The molecular ion could lose a bromine radical to form an [M-Br]⁺ fragment.

Further Fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of CO from the benzoyl cation to form a bromophenyl cation.

A hypothetical fragmentation pattern is presented in the table below.

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) |

| [C₁₅H₁₄BrNO]⁺ | Molecular Ion | 303 |

| [C₇H₄BrO]⁺ | 2-Bromobenzoyl cation | 183 |

| [C₇H₄Br]⁺ | Bromophenyl cation | 155 |

| [C₈H₁₀N]⁺ | 3,5-Dimethylphenylaminyl cation | 120 |

| [C₆H₅]⁺ | Phenyl cation (from further fragmentation) | 77 |

This table is predictive and based on common fragmentation patterns of related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2-bromo-N-(3,5-dimethylphenyl)benzamide is expected to show absorption bands in the ultraviolet region, arising from π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group.

The benzoyl and the dimethylphenyl chromophores are the primary contributors to the UV-Vis absorption. The presence of the bromine atom and the amide linkage can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) compared to unsubstituted benzamide. Typically, benzamides exhibit a strong absorption band around 225-230 nm and a weaker band around 265-280 nm, corresponding to π → π* transitions of the benzene (B151609) ring and the benzoyl chromophore, respectively. The n → π* transition of the carbonyl group is often a weak, broad band at a longer wavelength, sometimes obscured by the more intense π → π* bands.

The specific electronic transitions for 2-bromo-N-(3,5-dimethylphenyl)benzamide can be predicted as follows:

| Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Benzoyl group | 260 - 290 |

| π → π | Dimethylphenyl group | 250 - 280 |

| n → π* | Carbonyl group | 300 - 340 (often weak) |

This table provides expected ranges based on general principles of UV-Vis spectroscopy for aromatic amides.

X-ray Crystallography and Solid-State Structural Investigations

While no specific crystal structure for 2-bromo-N-(3,5-dimethylphenyl)benzamide is publicly available, analysis of closely related structures, such as other substituted N-phenylbenzamides, allows for a detailed prediction of its solid-state conformation and intermolecular interactions. nih.govnih.gov

Molecular Conformation and Torsion Angles

The three-dimensional conformation of 2-bromo-N-(3,5-dimethylphenyl)benzamide is largely defined by the torsion angles between the two aromatic rings and the central amide plane. In many N-arylbenzamides, the two rings are not coplanar due to steric hindrance. nih.gov The dihedral angle between the plane of the 2-bromobenzoyl group and the plane of the 3,5-dimethylphenyl group is expected to be significant.

Key torsion angles that would define the molecular conformation include:

C(Ar¹)-C(=O)-N-C(Ar²): This describes the planarity of the amide bond, which generally exhibits some double bond character, leading to a relatively planar amide linkage.

O=C-C(Ar¹)-C: The torsion angle defining the rotation of the 2-bromophenyl ring relative to the carbonyl group.

C-N-C(Ar²)-C: The torsion angle defining the rotation of the 3,5-dimethylphenyl ring relative to the N-C bond.

In related structures, such as N-(2,3-dimethylphenyl)benzamide, the dihedral angle between the benzoyl and aniline (B41778) rings is reported to be 84.1°. nih.gov A similar significant twist is expected for 2-bromo-N-(3,5-dimethylphenyl)benzamide due to the steric bulk of the ortho-bromo substituent and the methyl groups on the N-phenyl ring.

Crystal Packing and Supramolecular Assembly

The arrangement of molecules in the crystal lattice is governed by intermolecular forces, leading to specific packing motifs and supramolecular assemblies.

A prominent feature in the crystal packing of N-substituted benzamides is the formation of intermolecular hydrogen bonds involving the amide N-H donor and the carbonyl C=O acceptor. nih.gov In the case of 2-bromo-N-(3,5-dimethylphenyl)benzamide, it is highly probable that molecules will form hydrogen-bonded chains or dimers.

Advanced Structural Analysis of 2-bromo-N-(3,5-dimethylphenyl)benzamide

Following a comprehensive review of scientific literature and crystallographic databases, it has been determined that detailed, publicly accessible research findings on the specific solid-state structural characteristics of the compound 2-bromo-N-(3,5-dimethylphenyl)benzamide are not available.

Specifically, no publications detailing an experimental single-crystal X-ray diffraction study for this compound could be located. Such a study is the fundamental prerequisite for a scientifically accurate and in-depth analysis of the advanced structural features requested in the outline, including:

Halogen Bonding Interactions: A definitive analysis of bromine-involved halogen bonds requires precise knowledge of intermolecular distances and angles from a solved crystal structure.

Aromatic π-π Stacking Interactions: The presence, geometry, and energetic significance of π-π stacking interactions between the aromatic rings can only be confirmed and characterized through crystallographic data.

Polymorphism and Pseudopolymorphism Studies: Identifying and characterizing different crystalline forms (polymorphs) or solvates/hydrates (pseudopolymorphs) fundamentally relies on comparative crystallographic analysis of samples produced under various conditions.

Disorder and Twinning Phenomena in Crystals: The detection and modeling of crystallographic disorder (static or dynamic) and twinning events are advanced aspects of single-crystal structure refinement.

While research exists on related N-aryl benzamides and the general phenomena of halogen bonding and π-stacking in molecular crystals nih.govnih.govresearchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.netmdpi.commdpi.comresearchgate.net, the strict requirement to focus solely on "2-bromo-N-(3,5-dimethylphenyl)benzamide" precludes the use of data from analogous compounds. The generation of a scientifically authoritative article as per the provided outline is therefore not possible without the foundational experimental data for the specified molecule.

Should a crystal structure for 2-bromo-N-(3,5-dimethylphenyl)benzamide be published in the future, a detailed article covering the requested topics could be generated.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently used to model the properties of benzamide (B126) derivatives with a high degree of accuracy. chalcogen.ro Methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are standard for optimizing molecular geometry and predicting spectroscopic and electronic properties. chalcogen.roresearchgate.net

The three-dimensional structure of 2-bromo-N-(3,5-dimethylphenyl)benzamide is primarily defined by the torsional angles around the C(O)-N amide bond and the single bonds connecting the phenyl rings to the amide group. The presence of a bulky bromine atom at the ortho position of the benzoyl group introduces significant steric hindrance, which is expected to influence the planarity of the molecule.

In substituted benzamides, two main conformers arise from the orientation of the ortho substituent on the benzoyl ring relative to the carbonyl oxygen: a cis and a trans form. nih.gov For 2-chloro and 2-fluoro benzamides, the trans conformer, where the halogen and oxygen are on opposite sides of the C-C bond, is generally found to be more stable. nih.gov A similar preference is anticipated for 2-bromo-N-(3,5-dimethylphenyl)benzamide. Furthermore, the steric clash between the ortho-bromo group and the 3,5-dimethylphenyl ring likely forces the two aromatic rings to be non-coplanar with the central amide plane. nih.gov

Theoretical calculations can quantify the energy differences between these conformers. The optimized geometry would correspond to a true energy minimum, confirmed by the absence of imaginary frequencies in vibrational calculations. chalcogen.ro

Table 1: Predicted Relative Energies of 2-bromo-N-(3,5-dimethylphenyl)benzamide Conformers

| Conformer | Torsional Angle (Br-C-C=O) | Torsional Angle (C-N-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Trans (Global Minimum) | ~180° | ~120° | 0.00 |

| Cis | ~0° | ~120° | > 2.00 |

Note: These values are illustrative and represent typical energy differences expected from DFT calculations for ortho-substituted benzamides. nih.gov

The distribution of electrons within the molecule dictates its reactivity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map, derived from DFT calculations, visualizes the charge distribution. nih.gov For 2-bromo-N-(3,5-dimethylphenyl)benzamide, the MEP map is expected to show regions of high electron density (negative electrostatic potential) localized around the highly electronegative carbonyl oxygen atom and, to a lesser extent, the bromine atom. These sites represent likely points for electrophilic attack.

Conversely, the amide hydrogen (N-H) is expected to be a region of low electron density (positive electrostatic potential), making it a primary hydrogen bond donor site. nih.gov This analysis of reactive sites is crucial for understanding how the molecule interacts with biological targets or other reagents. nih.gov

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic transitions and chemical reactivity. chalcogen.ro The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. nih.gov

For benzamide derivatives, the HOMO and LUMO are typically π and π* orbitals, respectively, delocalized over the aromatic systems. The introduction of a halogen atom is known to significantly lower the LUMO energy level, which can affect the molecule's electronic properties and reactivity. mdpi.com DFT calculations can provide precise energy values for these orbitals and the resulting energy gap.

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | π* orbital, delocalized over the benzoyl ring |

| HOMO | -6.2 | π orbital, delocalized over the dimethylphenyl ring |

| ΔE (HOMO-LUMO Gap) | 4.7 | Indicator of chemical reactivity and stability |

Note: These energy values are representative for similar halogenated aromatic compounds as determined by DFT calculations. nih.govmdpi.com

Computational methods are highly effective for predicting and helping to interpret various types of spectra. schrodinger.com

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. github.io This is particularly useful for assigning signals in complex molecules and for distinguishing between different conformers or isomers. The predicted spectrum for 2-bromo-N-(3,5-dimethylphenyl)benzamide would show distinct signals for the aromatic protons, the two methyl groups, and the amide proton.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Amide (N-H) | ~8.5 - 9.5 | - |

| Aromatic (C-H) | ~6.8 - 7.8 | ~120 - 140 |

| Methyl (CH₃) | ~2.3 | ~21 |

| Carbonyl (C=O) | - | ~165 |

Note: Predicted shifts are based on DFT calculations and are typically compared to a reference standard like TMS.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated to identify characteristic functional groups. chalcogen.ro For this molecule, key predicted vibrations would include the N-H stretching frequency, the C=O stretching of the amide group, and the C-Br stretching frequency. Comparing theoretical and experimental spectra aids in the detailed assignment of vibrational modes. researchgate.net

Table 4: Predicted Principal IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3400 |

| Aromatic C-H Stretch | ~3100 |

| C=O Stretch | ~1680 |

| C-Br Stretch | ~650 |

Note: Calculated frequencies are often scaled to correct for anharmonicity and systematic errors in theoretical methods.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra. The primary absorption bands in the UV-visible region correspond to electronic transitions, such as the π→π* transition from the HOMO to the LUMO. The energy of this transition is directly related to the HOMO-LUMO gap. chalcogen.ro

Molecular Dynamics Simulations

While quantum chemical calculations provide a static, minimum-energy picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules in a condensed phase, such as in solution. bonvinlab.org

Ligand-Macromolecule Interaction Studies

While direct studies on 2-bromo-N-(3,5-dimethylphenyl)benzamide are limited, research on analogous structures provides valuable insights into its potential interactions with macromolecules. For instance, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been conducted to understand their interaction with host molecules like β-cyclodextrin. nih.gov

Computational modeling, utilizing methods such as B3LYP/6-311+G level of theory, has been employed to optimize the structures of these benzamide derivatives and predict their behavior within the cavity of a macromolecule. nih.gov Such studies calculate complexation energies and analyze intermolecular forces. Research has shown that interactions can lead to the partial inclusion of the benzamide structure within the macromolecular cavity, a process stabilized by various close contacts. nih.gov In some cases, specific hydrogen bonds are formed, further anchoring the ligand to the macromolecule. nih.gov These theoretical investigations are crucial for understanding the principles of molecular encapsulation and recognition at a supramolecular level.

Table 1: Analysis of Ligand-Receptor Interactions for a Benzamide Analog

| Interaction Type | Observation | Significance |

|---|---|---|

| Close Contacts | Multiple atoms of the ligand and macromolecule are in close proximity. | Suggests partial inclusion and stable complex formation. |

| Hydrogen Bonding | Formation of hydrogen bonds in specific derivative complexes. | Provides directional stability to the ligand-macromolecule complex. |

| Complexation Energy | Calculated to determine the stability of the inclusion complex. | A negative value indicates a thermodynamically favorable interaction. |

This table is based on findings for N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives interacting with β-cyclodextrin. nih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Analysis

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are essential for correlating the structural or physicochemical properties of compounds with their activities or other properties. ajrconline.org For benzamide derivatives, QSAR models are developed by calculating various molecular descriptors and using statistical methods to build a predictive model. arabjchem.orgnih.gov

The process typically involves:

Structure Optimization: Geometries of the molecules are optimized using computational methods like Molecular Mechanics (MM+) or semi-empirical methods like PM3. arabjchem.org

Descriptor Calculation: A wide range of physicochemical properties are calculated. These can include topological parameters (e.g., Balaban index), electronic properties, and steric properties. researchgate.net

Statistical Analysis: Regression analysis is performed to create a mathematical model that links the calculated descriptors to the observed property. arabjchem.org

These models help in understanding which physicochemical properties are most influential. For benzohydrazides, a class of compounds related to benzamides, QSAR analysis has highlighted the importance of topological parameters like the Balaban index (J) and molecular connectivity indices in describing their activity. researchgate.net

Table 2: Key Physicochemical Descriptors in QSAR/QSPR Analysis

| Descriptor Type | Examples | Role in Modeling |

|---|---|---|

| Topological | Balaban index (J), Molecular Connectivity (χ) | Describes the size, shape, and branching of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Quantifies the electronic aspects of the molecule, such as charge distribution and reactivity. |

| Hydrophobic | Log P (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, affecting its solubility and membrane permeability. |

| Steric | Molar Refractivity (MR), Molecular Volume | Relates to the three-dimensional size and shape of the molecule. |

Molecular Docking Studies for Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govresearchgate.net It is widely used to understand molecular recognition, such as how a ligand might interact with the binding site of a protein. nih.gov Docking simulations for benzamide derivatives have been performed to elucidate their binding modes with various protein targets. researcher.liferesearchgate.net

These studies involve placing the ligand (the benzamide derivative) into the active site of a receptor and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. researchgate.net The results provide detailed information on intermolecular interactions, such as:

Hydrogen Bonds: Formation of hydrogen bonds with specific amino acid residues in the receptor's active site.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor.

van der Waals Forces: General attractive or repulsive forces between molecules.

For example, docking studies on various benzamide derivatives have identified key interactions with amino acid residues like glycine, arginine, and tyrosine within protein binding pockets. researchgate.net Software such as AutoDock and Vina are commonly used to perform these simulations, which are crucial for the rational design of molecules with specific recognition properties. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Organic compounds with specific structural features, such as extended π-electron systems, can exhibit significant non-linear optical (NLO) properties, which are of interest for materials science and optoelectronics. nih.gov The NLO response of molecules like 2-bromo-N-(3,5-dimethylphenyl)benzamide can be predicted using quantum chemical calculations, typically employing Density Functional Theory (DFT). researchgate.net

Key parameters calculated in these studies include:

Linear Polarizability (α): A measure of the molecule's response to an applied electric field.

First Hyperpolarizability (β): Related to the second-order NLO response.

Second Hyperpolarizability (γ): Related to the third-order NLO response.

Studies on bromophenyl derivatives have shown that the presence of electron-donating and electron-withdrawing groups can enhance NLO properties. researchgate.net The HOMO-LUMO energy gap is also a critical factor; a smaller energy gap often correlates with higher polarizability and a more significant NLO response. nih.gov For instance, certain N-substituted derivatives of 3-bromobenzoic acid have been shown to possess significant first and second hyperpolarizabilities, indicating their potential for use in NLO materials. researchgate.net

Reactivity Descriptors and Reaction Pathway Modeling

Computational chemistry provides powerful tools for understanding the chemical reactivity of molecules through the calculation of various reactivity descriptors, often derived from Frontier Molecular Orbital (FMO) theory. nih.gov These descriptors help predict how a molecule will behave in a chemical reaction.

Key reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy: Related to the molecule's ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Related to the molecule's ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): A crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity. nih.gov

Global Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electronegativity (χ) and Chemical Potential (μ): Describe the tendency of a molecule to attract electrons.

Modeling of reaction pathways, for example in copper-catalyzed reactions of 2-bromobenzamide (B1207801) derivatives, can elucidate reaction mechanisms. researchgate.net These computational models help scientists understand intermediate steps and transition states, providing a deeper understanding of the reaction dynamics beyond what can be observed experimentally.

Table 3: Key Compounds Mentioned

| Compound Name |

|---|

| 2-bromo-N-(3,5-dimethylphenyl)benzamide |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide |

| β-cyclodextrin |

| 2/3-bromo-N′-(substituted benzylidene/3-phenylallylidene)benzohydrazides |

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions

The introduction of a new substituent onto the aromatic rings of 2-bromo-N-(3,5-dimethylphenyl)benzamide via electrophilic aromatic substitution (EAS) is directed by the electronic properties of the existing groups. The two aromatic rings present different reactivity profiles.

The benzoyl ring is substituted with a bromine atom and an amide group. The bromine atom is a deactivating, ortho, para-directing group due to the competing inductive electron withdrawal and resonance electron donation. researchgate.netnih.govnih.gov The amide group, specifically the -C(=O)NH- linkage, is a deactivating group for the benzoyl ring due to the electron-withdrawing nature of the carbonyl. rsc.org Conversely, the nitrogen lone pair can participate in resonance with the dimethylphenyl ring, making that ring more activated.

The 3,5-dimethylphenyl ring possesses two activating methyl groups and the nitrogen of the amide linkage. The methyl groups are weakly activating and ortho, para-directing. rsc.org The nitrogen atom's lone pair can also donate electron density into this ring through resonance, further activating it towards electrophilic attack at the positions ortho and para to the nitrogen. nih.govrsc.org

Considering these directing effects, electrophilic substitution is more likely to occur on the more activated 3,5-dimethylphenyl ring. The two methyl groups and the amide nitrogen will direct incoming electrophiles to the C2, C4, and C6 positions of this ring. Steric hindrance from the adjacent amide group and the existing methyl groups will likely influence the regioselectivity of the substitution.

On the less reactive benzoyl ring, the bromine atom directs incoming electrophiles to the ortho and para positions (C3 and C5), while the deactivating amide group would direct to the meta position (C3 and C5). Therefore, substitution on this ring would likely favor the C3 and C5 positions. documentsdelivered.com

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. nih.govresearchgate.net Subsequent deprotonation by a weak base restores the aromaticity of the ring. nih.govresearchgate.net

Table 1: Directing Effects of Substituents in 2-bromo-N-(3,5-dimethylphenyl)benzamide for Electrophilic Aromatic Substitution

| Ring | Substituent | Effect on Reactivity | Directing Influence |

| Benzoyl | -Br | Deactivating researchgate.netnih.gov | ortho, para researchgate.netnih.gov |

| Benzoyl | -C(=O)NH-Ar | Deactivating rsc.org | meta nih.gov |

| 3,5-Dimethylphenyl | -NHC(=O)- | Activating nih.govrsc.org | ortho, para nih.govrsc.org |

| 3,5-Dimethylphenyl | -CH₃ | Activating rsc.org | ortho, para rsc.org |

Nucleophilic Substitution Reactions at the Benzoyl Moiety

The carbonyl carbon of the amide group in 2-bromo-N-(3,5-dimethylphenyl)benzamide is electrophilic and can be subject to nucleophilic attack. However, amides are generally less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives like acid chlorides or esters. This reduced reactivity is due to the resonance stabilization provided by the nitrogen lone pair, which delocalizes into the carbonyl group, reducing its electrophilicity. nih.gov

Strong nucleophiles and/or harsh reaction conditions, such as heating with strong acids or bases, are typically required to induce nucleophilic substitution at the amide carbonyl. nih.gov

Hydrolysis:

Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 2-bromobenzoic acid and 3,5-dimethylaniline (B87155).

Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of 3,5-dimethylaniline leads to the formation of 2-bromobenzoic acid. nih.gov

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the 3,5-dimethylanilide anion, which is a poor leaving group, is the rate-determining step and often requires high temperatures. The anilide anion is then protonated by the solvent. nih.gov

Other Nucleophilic Substitutions:

Reactions with other strong nucleophiles, such as organolithium reagents, can lead to the formation of ketones, although this can be complicated by further reaction with the ketone product. nih.gov The use of specific reagents like N-alkoxyamides can facilitate nucleophilic additions to the amide carbonyl. nih.gov

Cross-Coupling Reactivity of the Bromo-Substituent

The carbon-bromine bond on the benzoyl ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Mechanism of Palladium-Catalyzed Transformations

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, involves three key steps: researchgate.netuky.edursc.orgresearchgate.net

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-N-(3,5-dimethylphenyl)benzamide, forming a Pd(II) intermediate.

Transmetalation (for Suzuki-Miyaura) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig): In the Suzuki-Miyaura reaction, the organic group from an organoboron reagent is transferred to the palladium center. researchgate.net In the Buchwald-Hartwig amination, the amine substrate coordinates to the palladium, and a base removes a proton to form a palladium-amido complex. uky.edu In the Heck reaction, the alkene coordinates to the palladium center. rsc.org In the Sonogashira reaction, a copper acetylide, formed from a terminal alkyne and a copper(I) co-catalyst, undergoes transmetalation with the palladium complex. researchgate.net

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Influence of Ligands and Catalysts on Reactivity

The choice of palladium catalyst and, crucially, the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand is critical for the success and efficiency of these cross-coupling reactions. The ligand influences the stability, solubility, and reactivity of the palladium catalyst.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond. A variety of palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used in combination with phosphine ligands such as PPh₃, P(t-Bu)₃, or more specialized biaryl phosphine ligands (e.g., XPhos, SPhos). The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is also crucial. researchgate.netnist.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. The development of bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, RuPhos) and Hartwig groups, has been instrumental in expanding the scope of this reaction to include a wide range of amines and aryl halides. nih.govrsc.orgacs.org

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. The reaction is typically carried out in the presence of a palladium catalyst and a base. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligand, and reaction conditions. rsc.orgresearchgate.netorganic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an arylalkyne. It typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine (B128534) or diisopropylamine). researchgate.netresearchgate.netresearchgate.net

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions of 2-bromo-N-(3,5-dimethylphenyl)benzamide

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligand (e.g., PPh₃, XPhos) and base (e.g., K₂CO₃) researchgate.netresearchgate.net |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst with bulky phosphine ligand (e.g., XPhos, RuPhos) and a strong base (e.g., NaOt-Bu) nih.govrsc.org |

| Heck | Alkene | C-C | Pd(OAc)₂ or PdCl₂ with a phosphine ligand and a base (e.g., Et₃N) rsc.orgresearchgate.net |

| Sonogashira | Terminal Alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, and an amine base researchgate.netresearchgate.net |

Photochemical Transformations and Photostability

N-Aryl/heteroaryl oxaziridines, which can be synthesized via photochemical rearrangement of nitrones, have been shown to act as heteroatom transfer reagents. It is conceivable that under certain photochemical conditions, derivatives of 2-bromo-N-(3,5-dimethylphenyl)benzamide could undergo transformations involving the amide linkage.

More relevantly, 2-halobenzanilides are known to undergo photochemical cyclization to form phenanthridinone derivatives. This reaction proceeds via a radical mechanism where the initial step is the homolytic cleavage of the carbon-halogen bond upon UV irradiation. The resulting aryl radical then attacks the N-phenyl ring intramolecularly, followed by aromatization to yield the phenanthridinone product. The presence of the bromo substituent at the ortho position of the benzoyl group makes 2-bromo-N-(3,5-dimethylphenyl)benzamide a potential precursor for such photocyclization reactions, which could lead to the formation of a substituted phenanthridinone.

The photostability of the compound will be influenced by the energy of the incident light and the presence of photosensitizers or quenchers. The C-Br bond is generally more susceptible to photolytic cleavage than C-H or C-C bonds.

Thermal Stability and Decomposition Pathways

The thermal stability of 2-bromo-N-(3,5-dimethylphenyl)benzamide is determined by the strength of its covalent bonds. The amide bond is known to be relatively stable, but at elevated temperatures, thermal degradation can occur. Studies on the thermal decomposition of brominated flame retardants and polyamides provide insights into potential decomposition pathways. nih.gov

Upon heating, the weakest bonds are likely to cleave first. In this molecule, the C-Br bond is a likely candidate for initial homolytic cleavage, which would generate an aryl radical and a bromine radical. The amide C-N bond can also cleave at high temperatures.

Potential thermal decomposition pathways could include:

Homolytic cleavage of the C-Br bond: This would initiate a radical chain reaction, potentially leading to the formation of various recombination and disproportionation products.

Cleavage of the amide bond: This could lead to the formation of 2-bromobenzoyl radicals and 3,5-dimethylphenylaminyl radicals, which could then undergo further reactions.

Elimination of HBr: This could occur, particularly if there are adjacent hydrogen atoms, leading to the formation of unsaturated species.

Formation of polycyclic aromatic compounds: At very high temperatures, complex rearrangements and cyclizations can occur, leading to the formation of larger, more stable aromatic systems.

Thermogravimetric analysis (TGA) of related polyamides shows that significant weight loss occurs at temperatures above 300°C, often proceeding in multiple stages corresponding to different degradation processes. nih.gov For poly(N-phenylpropionamide), decomposition begins around 180°C. The presence of the bromine atom in 2-bromo-N-(3,5-dimethylphenyl)benzamide might lower the onset temperature of decomposition due to the lower bond dissociation energy of the C-Br bond compared to C-H bonds. The decomposition products would likely include brominated aromatic fragments, carbon oxides, and nitrogen oxides, depending on the atmosphere (inert or oxidative).

Oxidation and Reduction Potentials and Pathways

The electrochemical characteristics of a molecule, specifically its oxidation and reduction potentials, are fundamental to understanding its reactivity, metabolic fate, and potential interactions within biological systems. While specific experimental data on the oxidation and reduction potentials for 2-bromo-N-(3,5-dimethylphenyl)benzamide are not extensively documented in publicly available research, an analysis of its structural components and related compounds allows for an informed discussion of its likely electrochemical behavior.

The molecule possesses several electrochemically active sites: the brominated aromatic ring, the amide linkage, and the dimethylphenyl moiety. Each of these can participate in electron transfer reactions under appropriate conditions.

Oxidation Pathways:

The oxidation of 2-bromo-N-(3,5-dimethylphenyl)benzamide is likely to involve the nitrogen atom of the amide group and the electron-rich 3,5-dimethylphenyl ring.

Amide Nitrogen Oxidation: Studies on N-substituted amides have shown that oxidation can occur at the amide nitrogen. For example, the electrochemical oxidation of acetanilide, a related N-phenylacetamide, occurs at the nitrogen atom at a potential of +1.24 V versus a silver/silver chloride (Ag/AgCl) electrode. uc.pt This process is typically irreversible and can lead to the formation of reactive intermediates. uc.pt

Dimethylphenyl Ring Oxidation: The 3,5-dimethylphenyl group is susceptible to oxidation. The methyl groups are electron-donating, increasing the electron density of the aromatic ring and making it more prone to oxidation compared to an unsubstituted phenyl ring. Furthermore, metabolic studies on related dimethylanilines have shown that ring hydroxylation is a possible metabolic route, which proceeds via oxidative pathways. atamanchemicals.com The N-hydroxylated and ring-hydroxylated metabolites of compounds like 3,5-dimethylaniline can participate in redox cycling, leading to the generation of reactive oxygen species. nih.gov

Reduction Pathways:

The primary site for reduction in 2-bromo-N-(3,5-dimethylphenyl)benzamide is expected to be the carbon-bromine bond on the benzoyl ring.

The amide carbonyl group is generally difficult to reduce electrochemically, but under certain chemical conditions, it can be reduced to an amine. However, this typically requires potent chemical reducing agents rather than electrochemical reduction under physiological conditions.

Interactive Data Table of Related Compound Potentials

The following table presents oxidation potential data for compounds structurally related to 2-bromo-N-(3,5-dimethylphenyl)benzamide, as specific data for the title compound is not available in the reviewed literature. This data provides context for its potential electrochemical behavior.

| Compound | Reaction Type | Potential (V) | Reference Electrode | Notes |

| Acetanilide | Oxidation | +1.24 | Ag/AgCl | Oxidation occurs at the amide nitrogen. uc.pt |

| N,N-diphenylacetamide | Oxidation | +1.49 | Ag/AgCl | Higher oxidation potential compared to secondary amides. uc.pt |

| 3,4-dichloroaniline | Oxidation | +0.66 | Ag/AgCl | Oxidation potential of a related halogenated aniline (B41778). uc.pt |

Exploration of Advanced Applications in Chemical Research Non Clinical

Role as Synthetic Building Blocks and Intermediates for Complex Molecule Synthesis

The molecular architecture of 2-bromo-N-(3,5-dimethylphenyl)benzamide makes it a highly useful intermediate in organic synthesis. The presence of the bromine atom is particularly significant, as it provides a reactive site for a variety of coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, which is a fundamental process in the construction of more elaborate molecular frameworks.

One of the most powerful applications of bromo-substituted aromatic compounds is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. In a typical Suzuki-Miyaura coupling, the bromine atom of 2-bromo-N-(3,5-dimethylphenyl)benzamide can be readily replaced by a wide range of organic groups by reacting it with a boronic acid or ester in the presence of a palladium catalyst and a base. This versatility allows chemists to introduce diverse functionalities at the 2-position of the benzoyl group, leading to the synthesis of a vast array of complex molecules.

The amide linkage in 2-bromo-N-(3,5-dimethylphenyl)benzamide is also a key feature. Amides are generally stable functional groups, which means that the coupling reactions at the bromine position can be carried out without affecting the amide bond. This stability is crucial for multi-step syntheses where protecting groups might otherwise be required. Following the coupling reaction, the amide can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amine, further expanding the synthetic possibilities.

The general utility of bromo-benzamide derivatives as synthetic intermediates is well-established in the chemical literature. For instance, related compounds are used as precursors in the synthesis of biologically active molecules and functional materials. The strategic placement of the bromine atom and the dimethylphenyl group in 2-bromo-N-(3,5-dimethylphenyl)benzamide provides a specific and controllable route to a variety of substituted benzamide (B126) and benzoic acid derivatives that would be difficult to access through other synthetic pathways.

Applications in Materials Science and Organic Electronics

The unique electronic and structural properties of 2-bromo-N-(3,5-dimethylphenyl)benzamide and its derivatives make them promising candidates for applications in materials science, particularly in the development of novel organic electronic materials.

Precursors for Polymeric Materials

Aromatic amides are known to be building blocks for high-performance polymers, such as aramids (aromatic polyamides). These materials are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of such polymers often involves the reaction of an aromatic diamine with an aromatic diacid chloride.

While 2-bromo-N-(3,5-dimethylphenyl)benzamide is not a monomer in the traditional sense, it can be chemically modified to become one. For example, the bromine atom can be converted to other functional groups, such as an amine or a carboxylic acid, through multi-step synthetic sequences. This would transform the molecule into a bifunctional monomer that could then be used in polymerization reactions.

Furthermore, the bromine atom itself can be utilized in polymerization reactions. For example, through palladium-catalyzed coupling reactions like the Suzuki polymerization, a dibromo-functionalized monomer can be reacted with a diboronic acid to form a conjugated polymer. These types of polymers are of great interest for their potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution pattern of 2-bromo-N-(3,5-dimethylphenyl)benzamide could be used to fine-tune the properties of the resulting polymer, such as its solubility, processability, and electronic characteristics.

Components in Optoelectronic Devices (e.g., for NLO properties)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. This property is the basis for a range of technologies, including frequency conversion, optical switching, and data storage. The NLO response of a molecule is related to its hyperpolarizability, which is a measure of how easily the electron cloud of the molecule can be distorted by an electric field.

Molecules with large hyperpolarizabilities typically possess a combination of electron-donating and electron-accepting groups connected by a conjugated π-electron system. In 2-bromo-N-(3,5-dimethylphenyl)benzamide, the benzamide core acts as a π-conjugated bridge. The bromine atom is an electron-withdrawing group, while the dimethylphenyl group is a weak electron-donating group. This arrangement of functional groups can lead to a significant intramolecular charge transfer upon excitation with light, which is a key requirement for a high NLO response.

The NLO properties of a molecule can be further enhanced by modifying its structure. For example, replacing the bromine atom with a stronger electron-accepting group, such as a nitro group, or a stronger electron-donating group, such as an amino group, could lead to a more pronounced charge transfer and a larger hyperpolarizability. The study of how the NLO properties of benzamide derivatives are affected by different substituents is an active area of research. mdpi.com The potential to tune the NLO response of 2-bromo-N-(3,5-dimethylphenyl)benzamide through chemical modification makes it an interesting platform for the design of new NLO materials. mdpi.com

Design and Development of Novel Analytical Reagents and Probes

Analytical reagents and probes are molecules that are designed to detect, identify, or quantify other chemical species. These tools are essential in a wide range of scientific disciplines, from environmental monitoring to medical diagnostics. The development of new analytical reagents with improved sensitivity, selectivity, and ease of use is a constant pursuit in analytical chemistry.

The structure of 2-bromo-N-(3,5-dimethylphenyl)benzamide contains several features that could be exploited in the design of analytical reagents. The amide group, for example, is capable of forming hydrogen bonds, which can be a basis for molecular recognition. The aromatic rings can participate in π-π stacking interactions, which can also contribute to binding with other molecules.

The bromine atom provides a handle for the attachment of a signaling unit, such as a fluorophore or a chromophore. A fluorophore is a molecule that emits light upon excitation, while a chromophore is a molecule that absorbs light at a specific wavelength. By attaching a signaling unit to 2-bromo-N-(3,5-dimethylphenyl)benzamide, a probe can be created that changes its optical properties upon binding to a target analyte.

For example, a probe for a specific metal ion could be designed by incorporating a chelating group into the structure of 2-bromo-N-(3,5-dimethylphenyl)benzamide. A chelating group is a molecule that can bind to a metal ion at multiple points. Upon binding to the metal ion, the conformation of the probe would change, leading to a change in the fluorescence or absorbance of the signaling unit. This change in the optical properties can then be used to detect and quantify the metal ion.